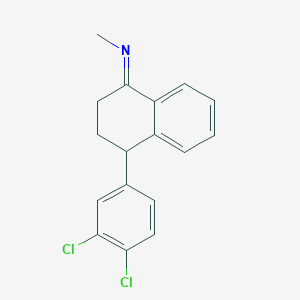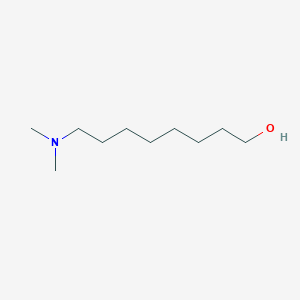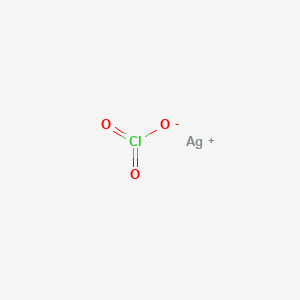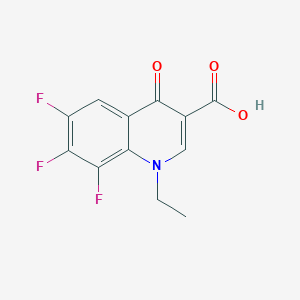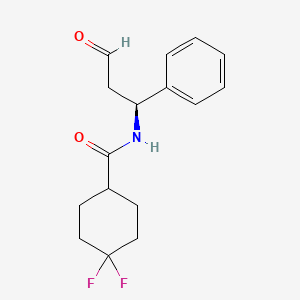
3-Heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a double bond located at the third carbon atom in the heptane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptenoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction proceeds via the formation of heptanal, which is further oxidized to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of ricinoleic acid, which is derived from castor bean oil. The process involves the pyrolysis of methyl ricinoleate to produce heptanal, which is then oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Heptenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form heptanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Halogenated heptenoic acids.
Scientific Research Applications
3-Heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of esters, which are used as fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Heptenoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Heptanoic acid: A saturated analog of 3-Heptenoic acid with no double bond.
6-Heptenoic acid: An isomer with the double bond located at the sixth carbon atom.
5-Hexenoic acid: A shorter chain analog with a double bond at the fifth carbon atom.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to its saturated and isomeric counterparts .
Properties
CAS No. |
29901-85-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
hept-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9) |
InChI Key |
BCYXFRMDZWKZSF-UHFFFAOYSA-N |
SMILES |
CCCC=CCC(=O)O |
Isomeric SMILES |
CCC/C=C\CC(=O)O |
Canonical SMILES |
CCCC=CCC(=O)O |
Key on ui other cas no. |
29901-85-7 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-heptenoic acid in the context of insect pheromones?
A1: this compound, specifically its (E)-3-methyl-2-heptenoic acid isomer [(Z)-3-methyl-2-heptenoic acid is also present, though less effective], acts as a key component of the sex pheromone in Callosobruchus subinnotatus (a type of beetle). [] This pheromone, particularly when formulated with a specific ratio of its components, attracts males of the species, playing a crucial role in their mating behavior. [] Interestingly, while Callosobruchus maculatus (cowpea weevil) responds to this pheromone, C. subinnotatus does not respond to the C. maculatus pheromone, suggesting species-specific pheromone recognition. [] This specificity is likely due to the presence of (Z)-3-methyl-3-heptenoic acid in the C. maculatus pheromone, potentially acting as an antagonist for C. subinnotatus. []
Q2: How does this compound contribute to the aroma profile of cooked seafood?
A3: While not directly identified as a key odorant in the studies provided, (E)-3-heptenoic acid was found in both blanched and fried prawn meat (Litopenaeus vannamei). [] Although not among the strongest odorants in the overall aroma profile, its presence, along with other identified compounds, contributes to the complex flavor profile of cooked prawns. [] This highlights the nuanced interplay of various volatile compounds in shaping the sensory experience of food.
Q3: Has this compound been explored in the context of pharmaceutical research?
A4: While the provided studies do not directly focus on pharmaceutical applications of this compound, a structurally related compound, 4-arylthiophene-3-heptenoic acid, was synthesized and evaluated as a potential HMG-CoA reductase inhibitor. [] This enzyme plays a critical role in cholesterol biosynthesis, making it a target for developing cholesterol-lowering drugs. [] Although the specific activity of the synthesized compound isn't detailed in the abstract, this research direction underscores the potential of exploring this compound derivatives for pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


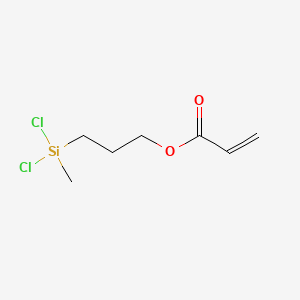

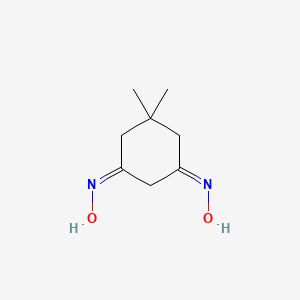
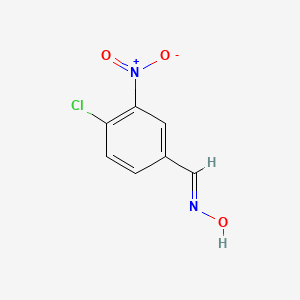
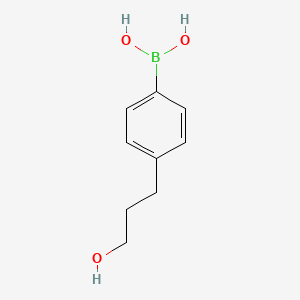
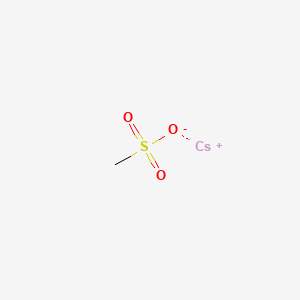
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)


